molecular formula C20H16O6 B600556 Lupinalbin B CAS No. 98113-96-3

Lupinalbin B

Cat. No.: B600556
CAS No.: 98113-96-3
M. Wt: 352.34
Attention: For research use only. Not for human or veterinary use.
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Description

Lupinalbin B is a coumaranochroman-4-one isoflavonoid first isolated from Lupinus species and Jamaican medicinal plants . Its chemical structure (C₂₀H₁₆O₆; exact mass: 352.094690) comprises a benzofuro[2,3-b][1]benzopyran-11-one core substituted with hydroxyl groups at positions 1, 3, and 8 and a 3-methyl-2-butenyl (prenyl) group at position 2 (Table 1) . This compound is notable for its acid-catalyzed cyclization to form cyclo-lupinalbin B (15), a reaction exploited in synthetic studies . While its biological activities remain less characterized than its analogs, its structural features and reactivity provide insights into isoflavonoid biosynthesis and bioactivity.

Properties

CAS No.

98113-96-3

Molecular Formula

C20H16O6

Molecular Weight

352.34

Synonyms

1,3,8-Trihydroxy-2-(3-methyl-2-buten-1-yl)-11H-benzofuro[2,3-b][1]benzopyran-11-one;  5,7,4′-Trihydroxy-6-prenylcoumaronochrome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Key structural analogs of lupinalbin B include lupinalbin A, lupinalbin F, lupinol C, and 2'-hydroxygenistein. Their differences in substituents, stereochemistry, and prenylation patterns directly influence their NMR profiles and reactivity (Table 1).

Table 1. Structural and NMR Comparison of this compound and Analogs

Compound Molecular Formula Substituents 6'-H Shift (δ) Key Features
This compound C₂₀H₁₆O₆ 2-prenyl, 1,3,8-OH 7.82 Acid-labile; cyclizes to cyclo-B
Lupinalbin A C₂₀H₁₆O₆ 1,3,8-OH (no prenyl) Not reported Potent ERα/AhR agonist (EC₅₀ = 21.4 nM)
Lupinalbin F C₂₅H₂₄O₆ 6- and 3'-prenyl groups 7.66 Diprenylation reduces 6'-H shift vs. B
Lupinol C C₂₀H₁₆O₆ Cis configuration at C-2/C-3 7.24 Dehydration yields cyclo-lupinalbin B
2'-Hydroxygenistein C₁₅H₁₀O₅ 2'-OH, no fused ring Not applicable Moderate ERα agonist (EC₅₀ = 6.1 µM)
  • Prenylation Effects: The 2-prenyl group in this compound increases its 6'-H NMR shift (δ7.82) compared to non-prenylated lupinol C (δ7.24) and diprenylated lupinalbin F (δ7.66) . This shift reflects steric and electronic perturbations from prenyl substituents.

Q & A

Q. How can researchers align this compound studies with ethical guidelines for natural product research?

  • Methodological Answer : Obtain permits for biological material access (Nagoya Protocol). For in vivo work, secure IACUC approval and adhere to the 3Rs (replacement, reduction, refinement). Disclose funding sources and conflicts of interest .

Tables for Reference

Parameter Lupinalbin A (DPP4) Lupinalbin A (α-Glucosidase)
IC50 (µM)45.2 ± 0.853.4 ± 1.2
Inhibition TypeCompetitiveNon-competitive
Ki (µM)35.1 ± 2.045.0
Source[][]

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